
Gambiriin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gambiriin C is a proanthocyanidin.
Aplicaciones Científicas De Investigación
Chemical Structure and Composition
Gambiriin C, along with other chalcane-flavan dimers like gambiriin A1, A2, B1, and B2, has been isolated from gambir (Uncaria gambir). Gambir is an aqueous extract used traditionally as an astringent medicine in Asian countries. The structural investigation of these constituents, including gambiriin C, has been revised to reflect their true composition, highlighting their importance in pharmacological research (Taniguchi et al., 2007).
Quality Evaluation and Constituent Analysis
The quality of gambir, based on the quantitative analysis of its polyphenolic constituents including gambiriin C, has been evaluated. This study emphasizes the significance of understanding the composition of gambir for ensuring its therapeutic efficacy. The analysis included methods like reversed-phase high performance liquid chromatography (RP-HPLC) and gel permeation chromatography (GPC), crucial for evaluating gambiriin C and related compounds (Taniguchi et al., 2007).
Potential Biological Activities
Gambiriin C, as part of the gambir extract, has been studied for various biological activities. These include:
α-Glucosidase Inhibition : Gambiriin C-related compounds from the thermal transformation of (+)-catechin showed significant inhibitory activities against α-glucosidase, an enzyme relevant in diabetes management. This suggests the potential of gambiriin C in the development of antidiabetic agents (Kim et al., 2014).
Antifibrotic Properties : In silico and in vitro studies indicated that compounds including gambiriin C from Uncaria gambir might inhibit the proliferation of keloid fibroblasts. This presents gambiriin C as a potential candidate for herbal-based keloid therapy (Jusman et al., 2022).
Antibacterial Activity : The antibacterial activities of gambiriin C, as part of gambier extracts, have been compared against various bacteria. The study of its mechanism of inhibition could lead to developments in antimicrobial drugs (Musdja et al., 2018).
Propiedades
Número CAS |
76236-89-0 |
|---|---|
Fórmula molecular |
C30H26O11 |
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O11/c31-14-4-1-12(2-5-14)29-27(39)26(24-20(36)8-15(32)9-23(24)40-29)25-21(37)11-18(34)16-10-22(38)28(41-30(16)25)13-3-6-17(33)19(35)7-13/h1-9,11,22,26-29,31-39H,10H2/t22-,26+,27+,28+,29+/m0/s1 |
Clave InChI |
KUODBSWFMJMVJV-UKWJTHFESA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Otros números CAS |
76236-89-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



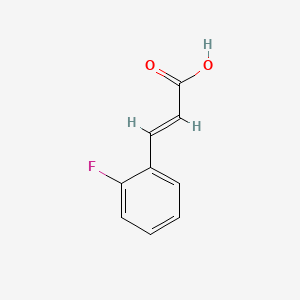
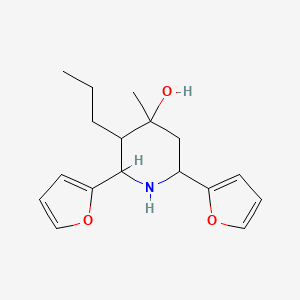
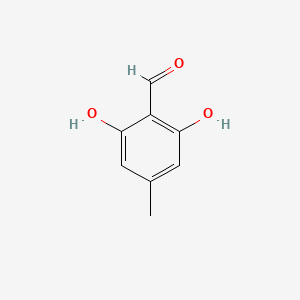
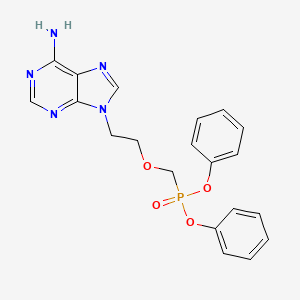
![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)
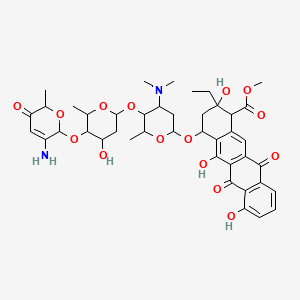
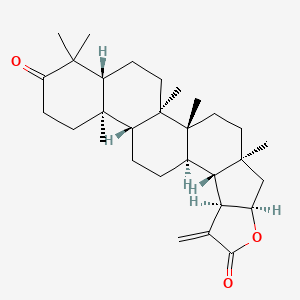
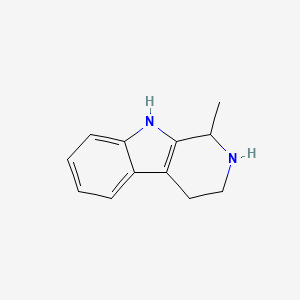
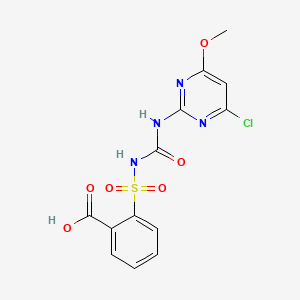
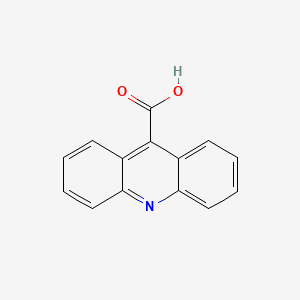
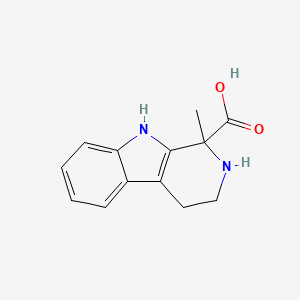
![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)